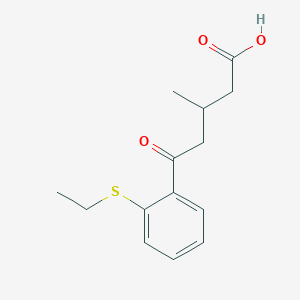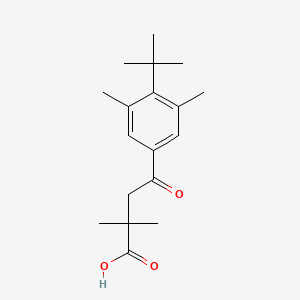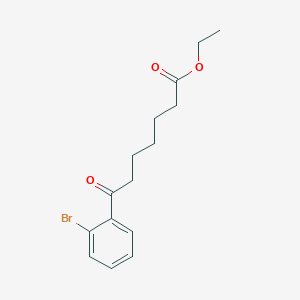
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl (2-bromophenyl)acetate” is similar to the one you’re asking about. It has a linear formula of C10H11BrO2 .
Synthesis Analysis
While specific synthesis methods for “Ethyl 7-(2-bromophenyl)-7-oxoheptanoate” are not available, there are studies on the synthesis of related compounds. For instance, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of a similar compound, “Ethyl (2-bromophenyl)acetate”, is C10H11BrO2 . The average mass is 243.097 Da and the monoisotopic mass is 241.994232 Da .
Chemical Reactions Analysis
While specific chemical reactions involving “Ethyl 7-(2-bromophenyl)-7-oxoheptanoate” are not available, there are studies on the reactions of related compounds. For example, a study reports the synthesis of m-aminopyridyl-o-methyl-substituted ethyl nicotinates via the proposed ring cleavage reaction of N-phenylsulfonyl 3-formyl 7-azaindole .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Ethyl (2-bromophenyl)acetate”, include a molecular formula of C10H11BrO2 and an average mass of 243.097 Da .
Applications De Recherche Scientifique
Synthesis of Complex Compounds
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate plays a role in the synthesis of various complex compounds. For instance, it's used in the formation of (±)-4-methoxy-6-valeryl-5,6-dihydro-2-pyrone, an intermediate in creating pestalotin (Takeda, Amano, & Tsuboi, 1977). Additionally, it's instrumental in the synthesis of ethyl [1-(2-bromophenyl)-2-pyrrolidinyl] acetate, showcasing its utility in creating complex heterocyclic structures (Ramos, Nagem, & Taylor, 2011).
Development of Antiproliferative Agents
Research indicates its application in the development of antiproliferative agents. For example, the synthesis of combretastatin derivatives with an adamantane fragment, which includes this compound, shows moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).
Cyclization Reactions
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate is used in cyclization reactions to synthesize complex heterocyclic structures. For example, it's used in the synthesis of tricyclic heterocycles through radical cyclization reactions (Allin et al., 2005). Similarly, Bu3SnH-mediated radical cyclizations involving this compound lead to the construction of cephalotaxine skeletons (Taniguchi et al., 2005).
Organic Synthesis
The compound is also significant in organic synthesis processes. For example, it's involved in the synthesis of ethyl 7-chloro-2-oxoheptylate, an intermediate in producing cilastatin (Chen Xin-zhi, 2006). Additionally, it is used in the electroreductive radical cyclization of various esters, showcasing its versatility in organic synthesis applications (Esteves et al., 2005).
Orientations Futures
Boronic acid-based linkages, such as those found in related compounds, are distinguished by their quick exchange kinetics and the possibility of easy application in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins . This suggests potential future directions in the development of novel materials that show a longer lifetime and that can be easily recycled .
Propriétés
IUPAC Name |
ethyl 7-(2-bromophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSHGWYKLAWVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645539 |
Source


|
| Record name | Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |
CAS RN |
898751-30-9 |
Source


|
| Record name | Ethyl 2-bromo-ζ-oxobenzeneheptanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(2-bromophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


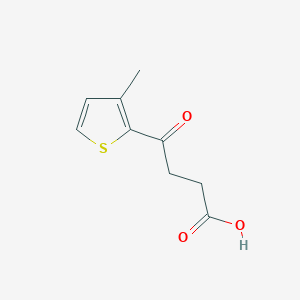
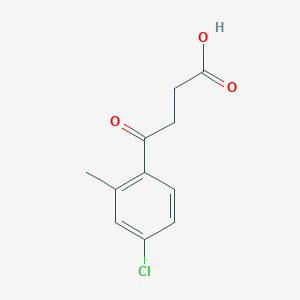

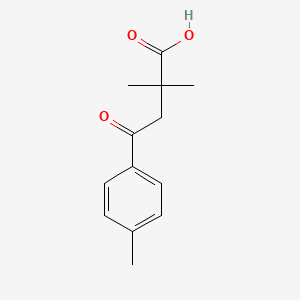
![2,2-Dimethyl-4-[2-(methylthio)phenyl]-4-oxobutyric acid](/img/structure/B1325807.png)
![2,2-Dimethyl-4-[3-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325810.png)
![5-[3-(N,N-Dimethylamino)phenyl]-3-methyl-5-oxovaleric acid](/img/structure/B1325811.png)
![2,2-Dimethyl-4-[4-(N,N-dimethylamino)phenyl]-4-oxobutyric acid](/img/structure/B1325812.png)
